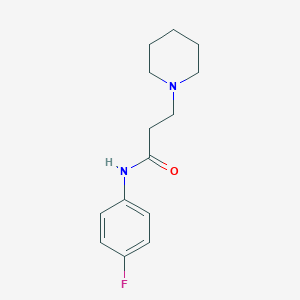
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide, also known as FPPP, is a chemical compound that belongs to the class of amides. It is a synthetic drug that has been used for scientific research purposes. The compound has been studied extensively due to its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide acts as a dopamine reuptake inhibitor and a serotonin reuptake inhibitor. The compound increases the levels of dopamine and serotonin in the brain, which results in a euphoric effect. This compound also acts as a stimulant and has been shown to increase wakefulness and alertness.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound increases the release of dopamine and serotonin in the brain, which results in a euphoric effect. This compound also increases wakefulness and alertness. The compound has been shown to have analgesic effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has several advantages for lab experiments. The compound is readily available and can be synthesized easily. This compound is also stable and can be stored for long periods of time. However, this compound has limitations for lab experiments. The compound is highly addictive and can be dangerous if not handled properly. This compound also has potential side effects, which can affect the results of lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide. The compound has potential applications in the treatment of Parkinson's disease and other neurological disorders. This compound can also be studied for its potential use as an analgesic. The compound can be modified to increase its potency and reduce its potential side effects. This compound can also be studied for its potential use in the treatment of addiction and other psychiatric disorders.
Conclusion
This compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. The compound acts as a dopamine reuptake inhibitor and a serotonin reuptake inhibitor, which results in a euphoric effect. This compound has several biochemical and physiological effects and has been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders. This compound has advantages for lab experiments but also has limitations due to its potential side effects. There are several future directions for the study of this compound, which can lead to the development of new treatments for various diseases and disorders.
Synthesemethoden
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide is synthesized by reacting 4-fluorophenylpiperidine with 3-chloropropionyl chloride in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent. The synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide has been used extensively in scientific research due to its potential applications in the field of medicine and pharmacology. The compound has been studied for its effects on the central nervous system and its potential use as an analgesic. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
Molekularformel |
C14H19FN2O |
|---|---|
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C14H19FN2O/c15-12-4-6-13(7-5-12)16-14(18)8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18) |
InChI-Schlüssel |
MOVSWRWASINKFJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)



![1-[4-(2-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249143.png)

![1-Benzoyl-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B249147.png)




![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)
